molecular formula C7H6BF4K B13468806 Potassium trifluoro(2-fluoro-4-methylphenyl)borate

Potassium trifluoro(2-fluoro-4-methylphenyl)borate

Cat. No.: B13468806
M. Wt: 216.03 g/mol
InChI Key: JOSGWTMNWUWLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, like other potassium trifluoroborates, is valued for its stability under moisture and air, making it a reliable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-4-methylphenyl)boranuide typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with potassium fluoride and a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This mechanism is crucial in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-fluoro-4-methylphenyl)boranuide stands out due to its unique substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both fluorine and methyl groups can enhance its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H6BF4K

Molecular Weight

216.03 g/mol

IUPAC Name

potassium;trifluoro-(2-fluoro-4-methylphenyl)boranuide

InChI

InChI=1S/C7H6BF4.K/c1-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

JOSGWTMNWUWLHB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)C)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.